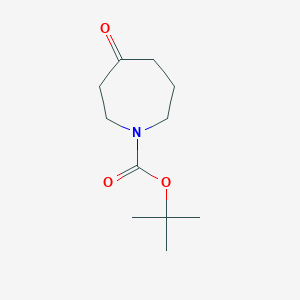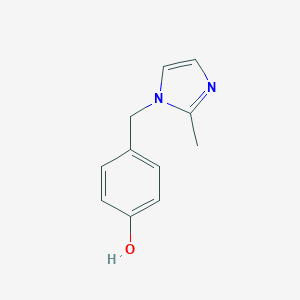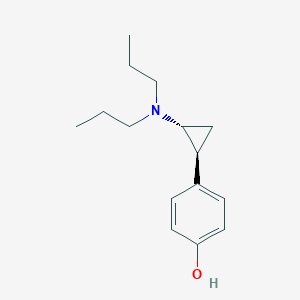
Pseudoerythromycin A-Enolether
Übersicht
Beschreibung
Pseudoerythromycin A enol ether is a degradation product of the macrolide antibiotic erythromycin. It is known for its complex molecular structure and is often used as an analytical standard in various scientific studies . The compound does not possess antibiotic activity but has been studied for its potential effects on cellular processes .
Wissenschaftliche Forschungsanwendungen
Pseudoerythromycin A enol ether has several scientific research applications:
Wirkmechanismus
Target of Action
Pseudoerythromycin A enol ether is a degradation product of erythromycin . It has been found to promote monocyte differentiation into macrophages when used at a concentration of 10 µm . Therefore, its primary targets can be considered as monocytes.
Mode of Action
It is known to promote the differentiation of monocytes into macrophages . This suggests that it may interact with cellular signaling pathways that regulate cell differentiation and maturation.
Result of Action
The primary known effect of Pseudoerythromycin A enol ether is the promotion of monocyte differentiation into macrophages . Macrophages play a crucial role in the immune system, helping to fight off infections and diseases. Therefore, the action of Pseudoerythromycin A enol ether could potentially enhance immune response.
Action Environment
The action of Pseudoerythromycin A enol ether may be influenced by various environmental factors. For instance, the pH level might affect its stability, as it is formed by a complex internal rearrangement of erythromycin A on exposure to neutral to weakly alkaline conditions
Biochemische Analyse
Cellular Effects
Pseudoerythromycin A enol ether has been found to promote monocyte differentiation into macrophages when used at a concentration of 10 µM
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pseudoerythromycin A enol ether is known to degrade over time in both acidic and basic aqueous solutions
Metabolic Pathways
It is known to be a degradation product of erythromycin, suggesting it may be involved in the metabolic pathways of this antibiotic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pseudoerythromycin A enol ether is typically synthesized through the degradation of erythromycin. The process involves specific reaction conditions that promote the formation of the enol ether structure. The synthetic route often includes the use of solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol .
Industrial Production Methods
Industrial production of Pseudoerythromycin A enol ether is not widely documented, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoerythromycin A enol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound from which Pseudoerythromycin A enol ether is derived.
Anhydroerythromycin A: Another degradation product of erythromycin with different chemical properties.
Erythromycin A enol ether: A closely related compound with similar structural features.
Uniqueness
Pseudoerythromycin A enol ether is unique due to its specific enol ether structure, which distinguishes it from other erythromycin derivatives. Its lack of antibiotic activity and its role in promoting cellular differentiation make it a valuable compound for research purposes .
Eigenschaften
IUPAC Name |
(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWBQUQCOMGHJ-FYFYGOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105882-69-7 | |
| Record name | LY 267108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
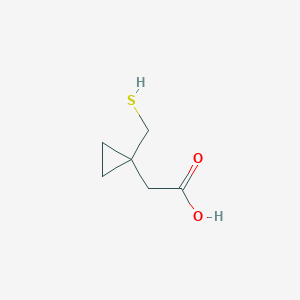

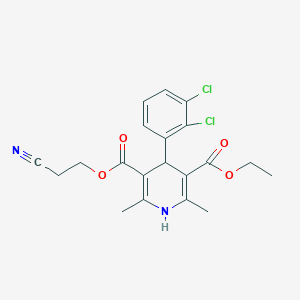
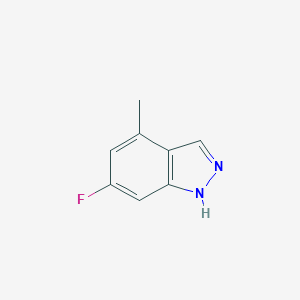
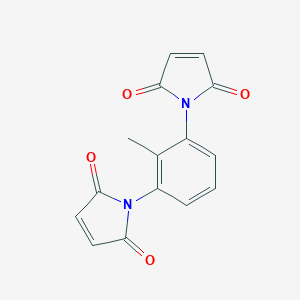
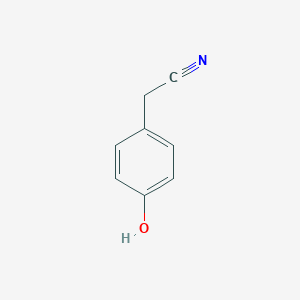
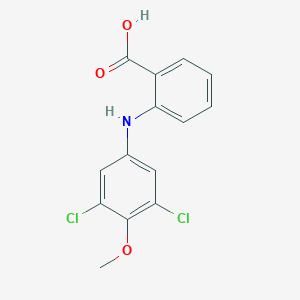
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
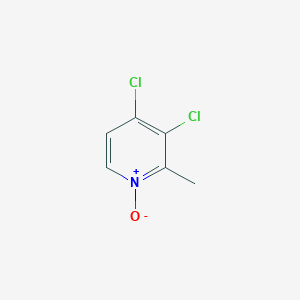
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
